molecular formula C11H10BrN B1444685 [1-(4-Bromophenyl)cyclopropyl]acetonitrile CAS No. 1282659-26-0

[1-(4-Bromophenyl)cyclopropyl]acetonitrile

Cat. No. B1444685
M. Wt: 236.11 g/mol
InChI Key: IMADLHUKQWHMCH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopropyl]acetonitrile, also known as 4-BPCA, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a colorless liquid with a molecular weight of 238.12 g/mol and a melting point of -43 °C. 4-BPCA is a cyclopropyl derivative of acetonitrile, a compound that is commonly used in organic synthesis. Due to its unique structure and properties, 4-BPCA has been studied extensively for its potential use in various scientific research applications.

Scientific Research Applications

  • Organic Synthesis

    • Acetonitrile, a compound structurally similar to “[1-(4-Bromophenyl)cyclopropyl]acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
    • It has led to the development of new methods for the synthesis of a variety of important compounds .
    • The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
  • Electrochemical Conversions

    • In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
  • Cyanomethylation

    • The metal-free catalyzed functionalization of unsaturated hydrocarbons involving acetonitrile is another application of cyanomethylation .
    • Several interesting methods have been developed to provide nitrile-containing products .
  • Tetrasubstituted Olefins

    • Acetonitrile can be used in the synthesis of tetrasubstituted olefins .
  • Heterocyclic Compounds

    • Acetonitrile can be used in the synthesis of heterocyclic compounds .
  • Amidation

    • Acetonitrile can be used in amidation reactions .
  • Pyrazole Synthesis

    • Pyrazole synthesis is a field where compounds like acetonitrile can be used .
    • A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
    • One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
    • In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .
  • N-Arylation

    • L-(-)-Quebrachitol (QCT) as a ligand enables a selective N-arylation of nitrogen-containing heterocycles with aryl halides in the presence of copper powder .
    • Unactivated aryl chlorides can be converted using KOtBu instead of Cs2CO3 as base .
  • Regioselective Synthesis

    • An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .
    • A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .
  • 1,3,4-Trisubstituted Pyrazoles Synthesis

    • The synthesis of 1,3,4-trisubstituted pyrazoles using aldehydes as alternative C1 building blocks has also been achieved .
    • This method provides a new pathway for the synthesis of pyrazoles .
  • Ring-Opening Reaction of 2H-Azirines

    • A palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones provides polysubstituted pyrazoles with a wide substrate scope .
    • This reaction provides a new method for the synthesis of pyrazoles .
  • Ruthenium-Catalyzed Hydrogen Transfer

    • Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles .
    • This reaction provides a new method for the synthesis of pyrazoles .

properties

IUPAC Name

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMADLHUKQWHMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromophenyl)cyclopropyl]acetonitrile

Synthesis routes and methods I

Procedure details

[1-(4-Bromo-phenyl)-cyclopropyl]-methanol (6.00 g, 26.4 mmol) and triethylamine (4.4 mL, 31.5 mmol) were dissolved in CH2Cl2 and cooled to −78° C. Methanesulfonyl chloride (29.2 mmol) was added and the reaction was stirred at 0° C. for 1 hr. The mixture was submitted to aqueous workup and the reaction volume was reduced to 50 mL. Sodium cyanide (3.9 g, 79.6 mmol) and DMF (50 mL) were added and the remaining CH2Cl2 was removed under vacuum. The reaction was then heated to 70° C. for 3 hours, cooled, and submitted to standard aqueous workup to provide the title compound which was used in the next step without further purification.
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6 g
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4.4 mL
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29.2 mmol
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3.9 g
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50 mL
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Synthesis routes and methods II

Procedure details

Prepared according to the procedure described in Example 33, Step 2, using 1-bromo-4-(1-bromomethyl-cyclopropyl)-benzene and potassium cyanide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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